Benzophenone, 2,5-diamino-2'-chloro-

Overview

Description

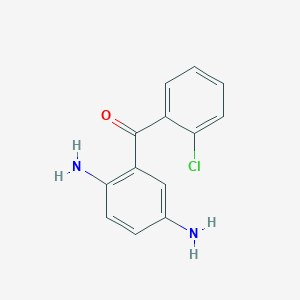

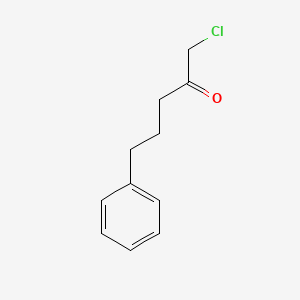

“Benzophenone, 2,5-diamino-2’-chloro-” is a chemical compound with the formula C13H11ClN2O and a molecular weight of 246.692 . It is a derivative of benzophenone, where the hydrogen atom at the 2 position has been replaced by an amino group (-NH2) and the one at the 5 position replaced with a chlorine atom .

Molecular Structure Analysis

The molecular structure of “Benzophenone, 2,5-diamino-2’-chloro-” includes a total of 29 bonds; 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), and 2 primary amines (aromatic) .Chemical Reactions Analysis

“Benzophenone, 2,5-diamino-2’-chloro-” can be used in the synthesis of benzodiazepines . For example, lorazepam can be made using 2-amino-2′,5-dichlorobenzophenone, which is first reacted with hydroxylamine. The obtained product is then reacted with chloroacetyl chloride to give 6-chloro-2-chlormethyl-4- (2′-chlorophenyl)quinazolin-3-oxide. A reaction with methylamine produces ring expansion and rearrangement, which forms 7-chloro-2-methylamino-5- (2′-chlorphenyl)-3 H -1,4-benzodiazepin-4-oxide .Scientific Research Applications

Stereoselective Access to Aziridino Derivatives

Benzophenone imine glycinates, when reacted with N-(p-toluenesulfonyl) alpha-chloroaldimines, produce gamma-chloro-alpha,beta-diamino ester derivatives. These derivatives can be efficiently cyclized to beta,gamma-aziridino alpha-amino ester derivatives, which are a new class of heterocyclic alpha,beta-diamino acid derivatives. Their synthetic importance is demonstrated through conversion to Boc-protected derivatives and ring opening reactions to various amino esters (Kiss et al., 2007).

Crystal Growth and Optical Properties

Bulk crystals of 2-chloro 5-nitro benzophenone (2C5NBP) have been grown for optical applications. The material exhibits a triclinic crystal structure and has a wide transparency window in the visible region, making it useful for optical filters (Usharani et al., 2016).

Polymer Synthesis for Proton Exchange Membranes

High molecular weight poly(2,5-benzophenone) derivatives have been synthesized for use in proton exchange membranes. These polymers, synthesized via nickel-catalyzed coupling polymerization, are organosoluble, non-crystalline, and show high thermal stability. Sulfonation introduces sulfonic acid moieties, enhancing proton conductivity (Ghassemi & Mcgrath, 2004).

Environmental Impact and UV Filters

Studies on benzophenones, including 2,5-diamino-2'-chloro derivatives, focus on their role as UV filters and their environmental impact. They are often found in cosmetics and exhibit estrogenic activity. The presence and profiles of these compounds in various environments have been studied to understand their ecological and human health implications (Zhang et al., 2011).

Safety And Hazards

While specific safety and hazard information for “Benzophenone, 2,5-diamino-2’-chloro-” is not available, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, and avoiding ingestion and inhalation .

Future Directions

While specific future directions for “Benzophenone, 2,5-diamino-2’-chloro-” are not available, there are new synthetic strategies being developed for covalent organic frameworks (COFs), which could potentially involve benzophenone derivatives . These strategies include “two-in-one”, “double-stage”, “linker exchange”, and “multicomponent” strategies .

properties

IUPAC Name |

(2-chlorophenyl)-(2,5-diaminophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7H,15-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTGFGCXWOUKTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)N)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334751 | |

| Record name | Benzophenone, 2,5-diamino-2'-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzophenone, 2,5-diamino-2'-chloro- | |

CAS RN |

58479-51-9 | |

| Record name | Benzophenone, 2,5-diamino-2'-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Aminobenzoyl)amino]butanoic acid](/img/structure/B3054061.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]acetamide](/img/structure/B3054073.png)